molecular formula C15H19NO4S2 B13960145 Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate CAS No. 35624-97-6

Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate

Cat. No.: B13960145
CAS No.: 35624-97-6
M. Wt: 341.4 g/mol
InChI Key: FYHXRXUYDLOVIF-UHFFFAOYSA-N
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Description

Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate is an organic compound with a complex structure that includes phenol, methoxy, and thiomorpholinothiocarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate typically involves multiple steps. The starting material is often 2,6-dimethoxyphenol, which undergoes a series of reactions to introduce the thiomorpholinothiocarbonyl group. The reaction conditions usually involve the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of ethers or esters.

Scientific Research Applications

Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate involves its interaction with specific molecular targets. The thiomorpholinothiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,6-dimethoxy-4-(2-propenyl)-: This compound has a similar structure but with an allyl group instead of the thiomorpholinothiocarbonyl group.

    Phenol, 4-ethyl-2,6-dimethoxy-: This compound features an ethyl group in place of the thiomorpholinothiocarbonyl group.

Uniqueness

Phenol, 2,6-dimethoxy-4-(thiomorpholinothiocarbonyl)-, acetate is unique due to the presence of the thiomorpholinothiocarbonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological molecules are required.

Properties

CAS No.

35624-97-6

Molecular Formula

C15H19NO4S2

Molecular Weight

341.4 g/mol

IUPAC Name

[2,6-dimethoxy-4-(thiomorpholine-4-carbothioyl)phenyl] acetate

InChI

InChI=1S/C15H19NO4S2/c1-10(17)20-14-12(18-2)8-11(9-13(14)19-3)15(21)16-4-6-22-7-5-16/h8-9H,4-7H2,1-3H3

InChI Key

FYHXRXUYDLOVIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C(=S)N2CCSCC2)OC

Origin of Product

United States

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